Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate
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Overview
Description
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is an organic compound with the molecular formula C8H6ClFINO2 and a molecular weight of 329.49 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on the phenyl ring, along with a carbamate functional group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate typically involves the reaction of 4-chloro-5-fluoro-2-iodoaniline with methyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the carbamate ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, and iodine) on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, and thiols.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide and reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thiophenols.
Oxidation and Reduction Reactions: Products include quinones and amines.
Scientific Research Applications
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis . The pathways involved include signal transduction and metabolic pathways that are crucial for cellular functions .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-Chloro-5-fluoro-6-methyl-1H-indole-2-carboxylate
- (2-Chloro-5-iodophenyl)(4-fluorophenyl)methanone
Uniqueness
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate is unique due to the presence of multiple halogen substituents on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The combination of chloro, fluoro, and iodo groups makes it a versatile compound for various synthetic and research applications .
Biological Activity
Methyl (4-chloro-5-fluoro-2-iodophenyl)carbamate (CAS No. 875305-49-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a carbamate functional group, which is known for its ability to interact with biological targets. The presence of halogen substituents (chlorine, fluorine, and iodine) contributes to its unique chemical reactivity and potential biological efficacy.
Synthesis
This compound can be synthesized through various methods, often involving the reaction of appropriate halogenated anilines with carbamate precursors. One efficient synthetic route involves the use of propargyl alcohol in the presence of a suitable catalyst, yielding the desired carbamate with high purity and yield .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Effects
In addition to antimicrobial properties, this compound has shown promising anti-inflammatory effects. Studies utilizing animal models indicate that it can significantly reduce inflammation markers and pain responses, making it a candidate for further development as an anti-inflammatory agent. The observed IC50 values for anti-inflammatory activity are competitive with established non-steroidal anti-inflammatory drugs (NSAIDs) .
The biological activity of this compound is believed to stem from its ability to form hydrogen bonds with key biological molecules, influencing enzyme activity and receptor interactions. The halogen substituents enhance the compound's lipophilicity and stability, facilitating better absorption and bioavailability in biological systems .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several halogenated carbamates, including this compound. Results showed a significant reduction in bacterial growth at concentrations as low as 50 μg/mL, indicating strong antimicrobial potential .
- Anti-inflammatory Activity : In a controlled study involving carrageenan-induced paw edema in rats, this compound demonstrated a reduction in edema by up to 70% compared to control groups. This suggests a robust anti-inflammatory profile that warrants further investigation .
Comparative Analysis
To understand the uniqueness of this compound, it is useful to compare it with similar compounds:
Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Notes |
---|---|---|---|
This compound | Strong | Significant | Effective against various bacterial strains |
Methyl (4-bromo-5-fluoroaniline) | Moderate | Moderate | Lacks iodine substituent |
Methyl (4-methylphenyl)carbamate | Weak | Low | Less effective overall |
Properties
IUPAC Name |
methyl N-(4-chloro-5-fluoro-2-iodophenyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFINO2/c1-14-8(13)12-7-3-5(10)4(9)2-6(7)11/h2-3H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZHANDVPFAVTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC(=C(C=C1I)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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